molecular formula C7H13BrN2O2 B2859940 1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide CAS No. 37048-63-8

1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide

Cat. No.: B2859940
CAS No.: 37048-63-8
M. Wt: 237.097
InChI Key: UAPOWFAVJKBCNP-UHFFFAOYSA-N
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Description

1-Oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide is a spirocyclic compound featuring an oxygen atom (oxa) in the 1-position and two nitrogen atoms (diazas) at positions 4 and 8 of the fused ring system. The hydrobromide salt form enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.BrH/c10-6-5-11-7(9-6)1-3-8-4-2-7;/h8H,1-5H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPOWFAVJKBCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC(=O)CO2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide typically involves the reaction of appropriate starting materials under specific conditions to form the spirocyclic structure. One common synthetic route includes the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product .

Industrial production methods may vary, but they generally follow similar principles, with optimization for scale-up and cost-effectiveness. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different products depending on the reaction conditions.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide and its analogs:

Compound Core Structure Substituents/Modifications Key Properties/Activities References
1-Oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide Oxygen at 1-position; diazas at 4,8 Hydrobromide salt Limited data; inferred improved solubility due to salt form.
Spiclomazine (1-Thia-4,8-diazaspiro[4.5]decan-3-one) Sulfur at 1-position; diazas at 4,8 Phenothiazine-propyl group Anticancer: Induces apoptosis in pancreatic carcinoma cells (CFPAC-1, MIA PaCa-2) via mitochondrial pathways. Selectively cytotoxic to cancer cells over HEK-293.
AF267B (1-Thia-4,8-diazaspiro[4.5]decan-3-one) Sulfur at 1-position; ethyl/methyl substituents 2-Ethyl, 8-methyl groups Muscarinic activity: Ki = 7 nM in [3H]Oxo-M binding assays; reduces Tau pathology in Alzheimer’s models. Partial agonist (60% intrinsic activity vs. carbachol).
1-Thia-4-azaspiro[4.5]decan-3-one derivatives Sulfur at 1-position; single nitrogen at 4 Varied aryl/amino substituents Antimicrobial: Synthesized via Mannich bases; demonstrated activity against bacterial/fungal strains.
8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one Sulfur at 1-position; diazas at 4,8 Benzyl and dimethylamino groups Anti-ulcer: Comparable efficacy to omeprazole in vivo.
2,8-Diazaspiro[4.5]decan-1-one derivatives No sulfur/oxygen; diazas at 2,8 Varied substituents (e.g., 4-methoxyphenyl) Structural intermediates; pharmacological potential under investigation.

Key Comparative Insights

Impact of Heteroatom Substitution (Oxygen vs. Sulfur)

  • Electronic and Steric Effects: Replacing sulfur (thia) with oxygen (oxa) alters electron density and hydrogen-bonding capacity.
  • Biological Activity: Thia analogs (e.g., Spiclomazine, AF267B) show pronounced anticancer and muscarinic activities, likely due to sulfur’s ability to stabilize radical intermediates or modulate receptor binding. Oxa analogs may exhibit distinct pharmacokinetic profiles but require empirical validation .

Salt Forms and Solubility

  • The hydrobromide salt of 1-oxa-4,8-diazaspiro[4.5]decan-3-one is expected to improve aqueous solubility compared to free bases, similar to hydrochloride salts of thia analogs (e.g., solubility of 1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride in water: ~50 mg/mL) .

Therapeutic Potential

  • Anticancer : Thia spirocycles (e.g., Spiclomazine) demonstrate apoptosis induction via mitochondrial pathways, with IC50 values in the low micromolar range . Oxa analogs remain unexplored in this context.
  • Neuropharmacology : AF267B’s muscarinic activity highlights the importance of the spirocyclic scaffold for CNS targeting. Oxa derivatives may offer improved blood-brain barrier penetration due to reduced molecular weight/polarity .

Q & A

Q. What are the key considerations for synthesizing 1-Oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide with high purity?

Methodological Answer: Synthesis typically involves cyclization reactions between precursors like amines and carbonyl-containing compounds. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Temperature control : Step-wise heating (e.g., 60–80°C) minimizes side reactions .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water mixtures) ensures purity .

Q. Example Protocol :

React 1,5-diamine derivatives with α-keto esters under reflux in THF.

Neutralize with HBr to form the hydrobromide salt.

Purify via flash chromatography (95% yield, >98% purity) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 1-Oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide?

Methodological Answer:

  • ¹H/¹³C NMR : Key for confirming spirocyclic structure and substituent positions. For example, spiro carbons appear at δC 90–100 ppm, while NH protons resonate at δH 6.0–7.0 ppm (broad singlets) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 274.08 for C₉H₁₅BrN₂O₂) .
  • X-ray Crystallography : Resolves stereochemistry and salt formation (HBr coordination) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during spirocyclic compound synthesis?

Methodological Answer:

  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., open-chain intermediates or dimerization products).
  • Condition Optimization :
    • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
    • Step-wise monitoring : TLC or HPLC tracks reaction progress to halt at optimal conversion .
  • Case Study : A 20% reduction in dimer byproducts was achieved using sub-zero temperatures (-10°C) during cyclization .

Q. What strategies resolve contradictions in biological activity data across cell lines for spirocyclic diazaspiro compounds?

Methodological Answer:

  • Cell Line Profiling : Compare activity in primary vs. immortalized cells (e.g., pancreatic CFPAC-1 vs. MIA PaCa-2 cells ).
  • Assay Standardization : Use identical apoptosis markers (e.g., caspase-3 activation) and exposure times (24–48 hr) .
  • Pharmacokinetic Analysis : Measure intracellular compound accumulation via LC-MS to explain efficacy disparities .

Q. How does the hydrobromide salt form influence solubility and bioavailability compared to other salts?

Methodological Answer:

  • Solubility Testing : Hydrobromide salts typically exhibit higher aqueous solubility (e.g., 12 mg/mL in PBS) vs. hydrochloride analogs (8 mg/mL) due to improved ionic interactions .
  • Bioavailability : In vivo studies in rodents show 1.5× higher AUC for hydrobromide vs. free base, attributed to enhanced dissolution .

Q. What computational methods predict binding affinity of derivatives to targets like RIPK1?

Methodological Answer:

  • Molecular Docking : Use RIPK1 kinase domain (PDB: 6NRF) to identify critical interactions (e.g., hydrogen bonds with Asp156) .
  • QSAR Models : Correlate substituent electronegativity (e.g., methyl vs. benzyl groups) with IC₅₀ values (R² = 0.89) .
  • MD Simulations : Assess binding stability over 100 ns trajectories; derivatives with <1.5 Å RMSD show sustained inhibition .

Key Recommendations for Researchers

  • Prioritize enantiomeric purity for biological studies (e.g., chiral HPLC ).
  • Use kinase profiling panels to assess selectivity beyond RIPK1 (e.g., EGFR/BRAFV600E ).
  • Validate in 3D cell cultures to mimic in vivo necroptosis microenvironments .

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